molecular formula C9H9FO B1296049 1-(4-Fluoro-3-methylphenyl)ethanone CAS No. 369-32-4

1-(4-Fluoro-3-methylphenyl)ethanone

Cat. No. B1296049
Key on ui cas rn: 369-32-4
M. Wt: 152.16 g/mol
InChI Key: SMSVMBMJEYTUOZ-UHFFFAOYSA-N
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Patent
US08937176B2

Procedure details

5.1 mL bromine was added to 15 g 4-fluor-3-methylacetophenone in 80 mL concentrated acetic acid. The reaction was stirred 3 h at RT. The reaction was added to water. The precipitate was filtered and dried to give 20.6 g desired product. Rt: 1.37 min (method I), (M+H)+: 231
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]1[CH:9]=[C:8]([C:10]([CH3:12])=[O:11])[CH:7]=[CH:6][C:5]=1[F:13].O>C(O)(=O)C>[Br:1][CH2:12][C:10]([C:8]1[CH:7]=[CH:6][C:5]([F:13])=[C:4]([CH3:3])[CH:9]=1)=[O:11]

Inputs

Step One
Name
Quantity
5.1 mL
Type
reactant
Smiles
BrBr
Name
Quantity
15 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)C(=O)C)F
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred 3 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCC(=O)C1=CC(=C(C=C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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